molecular formula C13H16ClNO3S B2424657 Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 448226-78-6

Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2424657
CAS No.: 448226-78-6
M. Wt: 301.79
InChI Key: KVUGJPXQNROMGZ-UHFFFAOYSA-N
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Description

“Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a chemical compound with the empirical formula C13H16ClNO3S . Its molecular weight is 301.79 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a chloroacetyl amino group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that compounds with similar structures can undergo various types of reactions. For example, the chloroacetyl group is a good leaving group, which means it can be replaced by a nucleophile in a substitution reaction .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Properties

Synthetic Pathways and Reactivity : Research on similar compounds, such as derivatives of benzothiazoles and xylan, highlights modern trends in organic synthesis. These include both conventional multistep processes and one-pot, atom economy procedures adhering to green chemistry principles. The studies emphasize the synthesis's versatility and the functionalization of reactive groups for pharmaceutical applications and material science (Zhilitskaya et al., 2021; Petzold-Welcke et al., 2014).

Pharmacokinetics and Toxicology of Related Compounds : Studies on new psychoactive substances and their pharmacokinetics, pharmacodynamics, and toxicology provide insights into assessing the health risks associated with novel chemical entities. These investigations underscore the importance of understanding the biological effects, potential toxicities, and mechanisms of action for safety and therapeutic application purposes (Nugteren-van Lonkhuyzen et al., 2015).

Chemical and Pharmacological Applications

Antioxidant Properties and Radical Scavenging : Research on compounds like chromones and their derivatives demonstrates their potential as radical scavengers due to their ability to neutralize active oxygen and halt free radical processes. Such antioxidant properties are crucial for preventing cell impairment and are linked to anti-inflammatory, antidiabetic, antitumor, and anticancer activities (Yadav et al., 2014).

Applications in Peptide Studies : The use of spin label amino acids, like TOAC, in peptide studies showcases the application of small molecules in elucidating peptide structure, dynamics, and interactions with biological membranes. Such research contributes to our understanding of peptide-based drugs, membrane-bound proteins, and peptide-nucleic acid interactions, highlighting the interdisciplinary nature of chemical research in biology and medicine (Schreier et al., 2012).

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c1-7-3-4-8-9(5-7)19-12(15-10(16)6-14)11(8)13(17)18-2/h7H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUGJPXQNROMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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